Home > Products > Screening Compounds P116414 > Cyclosomatostatin (TFA)
Cyclosomatostatin (TFA) -

Cyclosomatostatin (TFA)

Catalog Number: EVT-12560114
CAS Number:
Molecular Formula: C46H58F3N7O8
Molecular Weight: 894.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclosomatostatin (TFA) is a synthetic compound that acts as a non-selective antagonist of somatostatin receptors. It has been shown to block various physiological effects mediated by somatostatin, including the modulation of gastrointestinal functions and hormone secretion. The compound has a molecular weight of 779.98 g/mol and its chemical formula is C₄₄H₅₇N₇O₆. Cyclosomatostatin is primarily utilized in research settings to explore the roles of somatostatin in various biological processes and diseases.

Source and Classification

Cyclosomatostatin is classified under peptides and is derived from somatostatin, a neuropeptide that inhibits the release of several hormones. Its synthesis involves modifications to the somatostatin structure to enhance its receptor antagonistic properties. The compound is cataloged under CAS Number 84211-54-1 and has been studied for its potential therapeutic applications in conditions such as cancer and metabolic disorders .

Synthesis Analysis

Methods

The synthesis of cyclosomatostatin typically employs solid-phase peptide synthesis techniques. An improved method utilizes 2-chloro-trityl resin as a solid support for synthesizing the linear peptide precursor. The process involves several key steps:

  1. Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin using diisopropylcarbodiimide as a coupling agent.
  2. Deprotection: The side-chain protecting groups are removed using trifluoroacetic acid, which also cleaves the peptide from the resin.
  3. Cyclization: The linear peptide undergoes oxidative cyclization using hydrogen peroxide or dimethyl sulfoxide, resulting in the formation of the cyclic structure characteristic of cyclosomatostatin .

Technical Details

The reaction conditions are crucial for successful synthesis, including the concentration of reagents and temperature control during coupling and cyclization steps. The final product is purified using high-performance liquid chromatography to ensure high purity levels (≥95%) before use in biological assays .

Molecular Structure Analysis

Cyclosomatostatin features a complex cyclic structure with multiple functional groups that contribute to its biological activity. Its sequence includes modifications such as:

  • Phe-1: Aminoheptanoyl-Phe
  • Trp-2: D-Trp
  • Thr-4: Bn-Thr

The molecular structure can be represented as follows:

Cyclic Structure  3S 6S 9R 12S 6 4 aminobutyl 12 benzyl 9 1H indol 3 ylmethyl 3 1R 1 phenylmethoxyethyl 1 4 7 10 13 pentazacycloicosane 2 5 8 11 14 pentone\text{Cyclic Structure }\text{ 3S 6S 9R 12S 6 4 aminobutyl 12 benzyl 9 1H indol 3 ylmethyl 3 1R 1 phenylmethoxyethyl 1 4 7 10 13 pentazacycloicosane 2 5 8 11 14 pentone}

This structure contributes to its interaction with somatostatin receptors .

Chemical Reactions Analysis

Cyclosomatostatin primarily functions through its interactions with somatostatin receptors, leading to various downstream effects on cellular signaling pathways. Its ability to inhibit receptor activation is significant in studies related to tumor growth and hormone regulation.

Reactions

  1. Receptor Binding: Cyclosomatostatin competes with somatostatin for binding sites on G protein-coupled receptors.
  2. Signal Transduction Modulation: By blocking receptor activation, it alters downstream signaling pathways related to growth hormone release and gastrointestinal motility .
Mechanism of Action

Cyclosomatostatin exerts its effects by binding to somatostatin receptors (sst), inhibiting their activation by endogenous somatostatin. This blockade leads to:

  • Inhibition of Hormone Secretion: Reduces the release of insulin, glucagon, and growth hormone.
  • Alteration of Gastrointestinal Functions: Modulates gastric emptying and intestinal motility through its action on enteric neurons .

The mechanism highlights its potential utility in managing conditions characterized by excessive hormone secretion or altered gastrointestinal function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclosomatostatin is typically found as a white powder.
  • Solubility: It is soluble in 20% ethanol/water at concentrations up to 1 mg/ml.

Chemical Properties

  • Molecular Weight: 779.98 g/mol
  • Chemical Formula: C₄₄H₅₇N₇O₆
  • Storage Conditions: Recommended storage at -20°C under desiccation to maintain stability .
Applications

Cyclosomatostatin has several scientific applications:

  • Research Tool: Used extensively in studies investigating the role of somatostatin in neurobiology and endocrinology.
  • Potential Therapeutics: Investigated for its antiproliferative effects on various cancer cell lines due to its ability to inhibit growth factor signaling pathways.
  • Pharmacological Studies: Serves as a model compound for developing new drugs targeting somatostatin receptors in diseases like acromegaly and neuroendocrine tumors .
Introduction to Somatostatin Receptor Modulation

Somatostatin (SST), a cyclic tetradecapeptide discovered in 1973, regulates endocrine/exocrine functions and neurotransmission via five G-protein-coupled receptors (SSTR1–5) [7]. Its short plasma half-life (2–3 minutes) prompted the development of stable analogs and antagonists to probe receptor-specific functions. Cyclosomatostatin TFA exemplifies a rationally designed SSTR1 antagonist that overcomes limitations of endogenous SST, enabling precise investigation of receptor signaling in pathologies like cancer.

Historical Development of Somatostatin Analogues and Antagonists

Evolution of Analogues

: Early analogs (e.g., Octreotide) focused on enhancing stability by incorporating D-amino acids and cyclic scaffolds, primarily targeting SSTR2/SSTR5 for neuroendocrine tumors [7] [10]. Key milestones include:

  • CH-275 (1997): First SSTR1-selective agonist (IC₅₀: 30.9 nM), designed by deleting residues 1,2,5 and adding D-Trp⁸/IAmp⁹ [7] [8].
  • Fluorinated analogs (2016): Introduced L-3-(3',5'-difluorophenyl)alanine (Dfp) at Phe positions, enhancing SSTR2/SSTR3 affinity via optimized π-stacking [10].

Antagonist Development

: Antagonists emerged to block SST’s inhibitory effects, revealing roles in growth hormone secretion and cancer stemness. Cyclosomatostatin (1984) was derived from SST’s cyclic structure but modified to inhibit, rather than activate, SSTR1 [9]. Its trifluoroacetate (TFA) salt form improved solubility for experimental use [1].

Table 1: Key Somatostatin Receptor Ligands and Selectivity

CompoundTypePrimary TargetSelectivity Over Other SSTRsKey Application
OctreotideAgonistSSTR2>100-fold (SSTR1,3–5)Acromegaly, NETs
CH-275AgonistSSTR110–100-foldAlzheimer’s research
Cyclosomatostatin TFAAntagonistSSTR1>100-foldColorectal cancer research
BIM-23056AntagonistSSTR3/SSTR510–100-foldNeuroendocrine studies

Structural Characteristics and Rational Design of Cyclosomatostatin

Core Structure

: Cyclosomatostatin features a cyclic hexapeptide scaffold (Cyclo(KT-{Oaa}-FW)), where Oaa denotes an ortho-aminobenzoic acid linker enabling backbone cyclization. This constrains conformational flexibility, mimicking SST’s β-turn but excluding residues critical for agonist activity [9]. The TFA salt form (molecular weight: 893.99 g/mol; Formula: C₄₆H₅₈F₃N₇O₈) enhances aqueous solubility [1].

Mechanism of SSTR1 Antagonism

:

  • Receptor Specificity: Binds SSTR1 with high affinity (IC₅₀ < 50 nM), disrupting Gᵢ-protein coupling and downstream cAMP inhibition [1] [8].
  • Functional Impact: In colorectal cancer (CRC) cells, it reduces ALDH⁺ stem-like populations by 60%, sphere formation by 75%, and proliferation by 45% via SSTR1 signal blockade [1] [3].

Table 2: Cyclosomatostatin TFA vs. Native Somatostatin-14

PropertyCyclosomatostatin TFANative Somatostatin-14
Molecular Weight893.99 g/mol1,637.90 g/mol
StructureCyclic hexapeptideLinear tetradecapeptide
Key ResiduesD-Trp⁸, Phe¹¹Phe⁶, Phe⁷, Trp⁸, Phe¹¹
Receptor ActionSSTR1 antagonistPan-SSTR agonist
Biological Half-life>2 hours (in vitro)2–3 minutes

Role of Trifluoroacetate (TFA) Counterion in Peptide Stability

Solubility Enhancement

: TFA (CF₃COO⁻) ion-pairs with basic residues (e.g., Lys), improving water solubility. Cyclosomatostatin TFA dissolves at 10 mg/mL in water, whereas the free base requires organic solvents (e.g., DMSO) [1] [9].1.3.2. Stability Mechanisms:

  • Charge Masking: Neutralizes positive charges, reducing electrostatic aggregation.
  • Storage: Stable for >1 year at –80°C in lyophilized form; reconstituted solutions retain activity for 1 month at –20°C [9].1.3.3. Analytical Impact: TFA adducts increase molecular weight by 114 Da versus the free base (779.97 g/mol), confirmed via mass spectrometry [3] [6].

Properties

Product Name

Cyclosomatostatin (TFA)

IUPAC Name

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone;2,2,2-trifluoroacetic acid

Molecular Formula

C46H58F3N7O8

Molecular Weight

894.0 g/mol

InChI

InChI=1S/C44H57N7O6.C2HF3O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;3-2(4,5)1(6)7/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);(H,6,7)/t30-,36+,37+,38-,40+;/m1./s1

InChI Key

ZBJFJJBSVAAJDQ-JZXGHADUSA-N

Canonical SMILES

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.